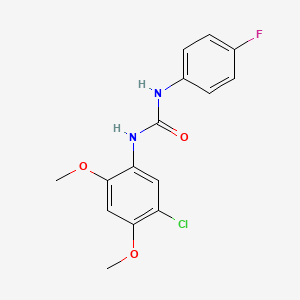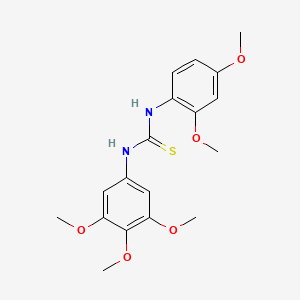![molecular formula C23H24N6O B4777969 4-anilino-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone CAS No. 921145-27-9](/img/structure/B4777969.png)
4-anilino-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone
Übersicht
Beschreibung
4-anilino-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. HER2 is a transmembrane receptor protein that is overexpressed in many types of cancer, including breast, gastric, and ovarian cancer. HER2 overexpression is associated with poor prognosis and increased risk of metastasis. TAK-285 has shown promising results in preclinical studies as a potential treatment for HER2-positive cancers.
Wirkmechanismus
4-anilino-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone binds to the ATP-binding site of the HER2 tyrosine kinase domain, preventing the phosphorylation of downstream signaling proteins. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of HER2-positive cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in HER2-positive cancer cells. This compound has a favorable pharmacokinetic profile and is well tolerated in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-anilino-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone has several advantages as a research tool for studying HER2-positive cancers. It is a potent and selective inhibitor of HER2, with a favorable pharmacokinetic profile. This compound has also shown activity against HER2-positive cancers that are resistant to other HER2 inhibitors, such as lapatinib. However, this compound has some limitations as a research tool. It is a small molecule inhibitor and may not fully recapitulate the effects of HER2-targeted antibodies, such as trastuzumab. This compound may also have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 4-anilino-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the development of combination therapies that include this compound and other HER2-targeted agents, such as trastuzumab or pertuzumab. Another area of interest is the identification of biomarkers that can predict response to this compound. Additionally, there is interest in exploring the use of this compound in other types of cancer that overexpress HER2, such as gastric and ovarian cancer. Finally, there is potential for the development of this compound analogs with improved potency and selectivity.
Wissenschaftliche Forschungsanwendungen
4-anilino-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone has been extensively studied in preclinical models of HER2-positive breast cancer. In vitro studies have shown that this compound inhibits HER2 autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis. In vivo studies have shown that this compound inhibits tumor growth and metastasis in mouse models of HER2-positive breast cancer. This compound has also shown activity against other types of cancer that overexpress HER2, including gastric and ovarian cancer.
Eigenschaften
IUPAC Name |
4-anilino-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c30-19-10-6-9-18-21(19)22(25-17-7-2-1-3-8-17)27-23(26-18)29-15-13-28(14-16-29)20-11-4-5-12-24-20/h1-5,7-8,11-12H,6,9-10,13-16H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOCSYKFKMNMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=N4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132371 | |
| Record name | 7,8-Dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921145-27-9 | |
| Record name | 7,8-Dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-5(6H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921145-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4777890.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4777899.png)
![1-(4-bromophenyl)-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4777903.png)

![2-[4-(4-butoxybenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4777916.png)

![N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide](/img/structure/B4777935.png)
![N-{4-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4777947.png)
![N-benzyl-2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4777959.png)
![ethyl 6-{2-[(4-methylphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4777961.png)
![N-(2-methoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4777990.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4777997.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4778002.png)